molecular formula C16H14N6O3 B2391375 2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396848-84-2

2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2391375
CAS No.: 1396848-84-2
M. Wt: 338.327
InChI Key: BUBPNLIVGVLUIO-UHFFFAOYSA-N
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Description

2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Phenoxyacetamide: This involves the reaction of phenol with chloroacetic acid to form phenoxyacetic acid, which is then converted to phenoxyacetyl chloride using thionyl chloride. The phenoxyacetyl chloride is then reacted with aniline to form phenoxyacetamide.

    Introduction of Tetrazole Ring: The phenoxyacetamide is then subjected to a cyclization reaction with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Final Coupling: The tetrazole derivative is then coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis in cancer cells.

    Pathways Involved: The compound can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Phenoxymethylpenicillin: An antibiotic with a similar phenoxyacetamido group, used to treat bacterial infections.

    Phenoxyethanol: A preservative with antimicrobial properties, used in cosmetics and pharmaceuticals.

Uniqueness

2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

IUPAC Name

2-[4-[(2-phenoxyacetyl)amino]phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c17-15(24)16-19-21-22(20-16)12-8-6-11(7-9-12)18-14(23)10-25-13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,24)(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBPNLIVGVLUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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